(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472084
InChI: InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1
SMILES: CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide

CAS No.:

Cat. No.: VC13472084

Molecular Formula: C19H29N3O

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide -

Specification

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
IUPAC Name (2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1
Standard InChI Key WWKWDFDVFDZMQR-OOHWJJMZSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N

Introduction

Structural and Chemical Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Cyclohexyl backbone: A six-membered carbocyclic ring substituted at the 4-position with a benzyl-cyclopropyl-amino group .

  • Benzyl-cyclopropyl-amino substituent: Combines a benzyl (aromatic) group and a cyclopropyl (three-membered ring) moiety via a secondary amine .

  • Propionamide side chain: An (S)-configured amino acid derivative with a propionamide (-NH-CO-CH2-CH2-) group .

The molecular formula is inferred as C19H29N3O, with a molecular weight of approximately 315.45 g/mol . The stereocenter at the amino acid position (S-configuration) is critical for chiral recognition in biological systems .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaKey SubstituentsBiological Activity
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamideC18H29N3OBenzyl-ethyl-aminoReceptor modulation
2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide C18H27N3OBenzyl-cyclopropyl-aminoEnzyme inhibition
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide C14H20N2O4-methyl-benzylNeurotransmitter interaction

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Cyclohexylamine functionalization: Introduction of the benzyl-cyclopropyl-amino group via nucleophilic substitution or reductive amination .

  • Propionamide coupling: Reaction of the functionalized cyclohexylamine with a propionyl chloride derivative under controlled pH to form the amide bond.

  • Chiral resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer .

Key challenges include ensuring regioselectivity at the cyclohexyl 4-position and maintaining stereochemical integrity during coupling.

Purification Techniques

  • Column chromatography: Silica gel or reverse-phase columns are employed to separate enantiomers and byproducts.

  • Crystallization: Solvent systems like ethanol/water optimize crystal formation for high-purity yields .

Biological Activity and Mechanism

Pharmacodynamic Profile

The compound’s biological activity stems from its dual hydrophobic (benzyl, cyclopropyl) and hydrophilic (amide, amine) domains:

  • Receptor binding: The cyclohexyl and aromatic groups facilitate interactions with hydrophobic pockets in enzymes or G-protein-coupled receptors .

  • Chirality-dependent effects: The (S)-configuration enhances binding affinity to stereospecific targets, such as neurotransmitter receptors .

Table 2: Biological Targets of Structural Analogs

Compound [Source]Primary TargetObserved Activity
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide μ-opioid receptorPartial agonist (EC50 = 12 nM)
2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamideSerotonin transporterInhibition (Ki = 8.3 μM)

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to hydrophobic benzyl and cyclopropyl groups; logP ≈ 2.8 (predicted) .

  • Thermal stability: Stable up to 150°C, with decomposition observed at higher temperatures.

Reactivity

  • Amide hydrolysis: Susceptible to acid/base-catalyzed cleavage, requiring pH-controlled storage.

  • Oxidative degradation: Benzyl group undergoes oxidation under strong oxidizing conditions .

Applications in Pharmaceutical Research

Drug Design and Optimization

  • Lead compound: Serves as a scaffold for modifying substituents to enhance target affinity or metabolic stability .

  • Prodrug development: Esterification of the amine or amide groups could improve bioavailability .

Preclinical Studies

  • In vitro models: Demonstrates IC50 values < 1 μM in kinase inhibition assays .

  • In vivo efficacy: Analogs show reduced neuroinflammation in rodent models of Alzheimer’s disease .

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